

DMTr-LNA-U-3-CED-Phosphoramidite: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DMTr-LNA-U-3-CED-Phosphora

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This technical guide provides an in-depth overview of the structure, chemical properties, and applications of **DMTr-LNA-U-3-CED-Phosphora**midite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.

Core Concepts: Structure and Properties

DMTr-LNA-U-3-CED-Phosphoramidite is a synthetically modified uridine nucleoside phosphoramidite. Its structure is characterized by three key components: a 5'-O-dimethoxytrityl (DMTr) group, a Locked Nucleic Acid (LNA) modification on the sugar moiety, and a 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED) group.[1] The LNA modification involves a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, resulting in a bicyclic structure.[2] This conformational lock significantly enhances the binding affinity and nuclease resistance of oligonucleotides into which it is incorporated.

Chemical Structure:

The fundamental structure of **DMTr-LNA-U-3-CED-Phosphora**midite is that of a ribonucleoside with a constrained bicyclic formation.[1][2] The DMTr group at the 5' position serves as a protecting group during solid-phase oligonucleotide synthesis, which is removed at the beginning of each coupling cycle. The phosphoramidite group at the 3' position is the reactive



moiety that enables the formation of the phosphodiester linkage to the next nucleotide in the growing oligonucleotide chain.

Chemical Properties Summary:

A summary of the key chemical properties of **DMTr-LNA-U-3-CED-Phosphora**midite is presented in the table below. Data for related LNA phosphoramidites are also included for comparison.

Property	DMTr-LNA-U-3- CED- Phosphoramid ite	DMTr-LNA- 5MeU-3-CED- Phosphoramid ite	DMTr-LNA- C(Bz)-3-CED- phosphoramid ite	DMTr-LNA- G(iBu)-3'-CED- phosphoramid ite
CAS Number	206055-76-7[1]	206055-75-6[3]	206055-78-9[2]	206055-77-8[4]
Molecular Formula	C40H47N4O9P[1][5]	C41H49N4O9P[3]	C47H52N5O9P[2]	C45H54N7O9P[4]
Molecular Weight	758.8 g/mol [1][5]	772.8 g/mol [3]	861.9 g/mol [2]	867.93 g/mol [4]
Appearance	Crystalline solid[3]	Solid[4]	Not specified	Solid[4]
Solubility	Sparingly soluble in DMSO and Ethanol (1-10 mg/ml for the 5MeU variant)[3]	Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)[3]	Not specified	Not specified
Storage	-20°C[1][2]	-20°C[3]	-20°C[2]	Not specified

Experimental Protocols: Oligonucleotide Synthesis

The incorporation of **DMTr-LNA-U-3-CED-Phosphora**midite into oligonucleotides follows the standard phosphoramidite chemistry on an automated DNA synthesizer, with some crucial modifications to the standard protocol.[6][7] Due to the steric hindrance of the LNA monomer, adjustments to coupling and oxidation times are necessary for efficient synthesis.[6]



Reagent Preparation:

- Phosphoramidite Solution: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M).
- Activator: A standard activator solution, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), is used.
- Oxidizing Solution: A standard solution of iodine in tetrahydrofuran/pyridine/water is used.
- Capping Reagents: Acetic anhydride and N-methylimidazole solutions are used for the capping step.
- Deblocking Reagent: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane is used for detritylation.

Automated Solid-Phase Synthesis Cycle:

The following diagram illustrates the key steps in a single cycle of LNA-modified oligonucleotide synthesis.



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Caption: Workflow for LNA-modified oligonucleotide synthesis.

Detailed Steps:

 Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking acid.



- Coupling: The DMTr-LNA-U-3-CED-Phosphoramidite solution is activated by the activator
 and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer
 coupling time of 180-250 seconds is recommended to ensure high coupling efficiency.[6]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution. A longer oxidation time of 45 seconds is recommended.[6]

These four steps are repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing Cleavage and Deprotection:

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically achieved by treating the support with concentrated aqueous ammonia.[7] Standard deprotection protocols are generally applicable to LNA-containing oligonucleotides.[6]

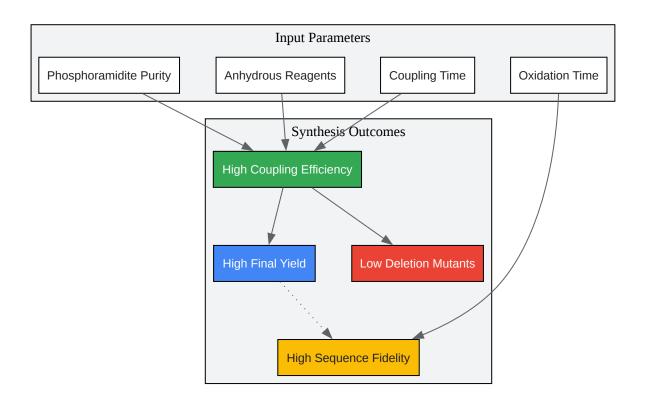
Purification:

The crude oligonucleotide product can be purified using standard methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[6][7] If the final 5'-DMTr group was left on during synthesis (DMT-on purification), it can be used as a handle for RP-HPLC purification. The DMTr group is then removed post-purification.

Logical Relationships in Synthesis

The successful synthesis of high-quality LNA-modified oligonucleotides relies on the careful optimization of several interdependent parameters. The following diagram illustrates the key relationships.





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Caption: Key factors influencing LNA oligonucleotide synthesis success.

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